molecular formula C15H7NO2 B8008679 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile CAS No. 38366-32-4

9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile

Cat. No.: B8008679
CAS No.: 38366-32-4
M. Wt: 233.22 g/mol
InChI Key: HNRGOVGFMBHMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile typically involves the oxidation of 9,10-dihydroanthracene derivatives. One common method is the oxidative aromatization of 9,10-dihydroanthracene using molecular oxygen as an oxidant and activated carbon as a promoter in xylene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Molecular oxygen and activated carbon in xylene.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various anthracene derivatives, such as anthraquinones and substituted anthracenes, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ketone and nitrile functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a fluorescent probe and its anti-inflammatory properties further distinguish it from other similar compounds.

Properties

IUPAC Name

9,10-dioxoanthracene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRGOVGFMBHMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492596
Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38366-32-4
Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.